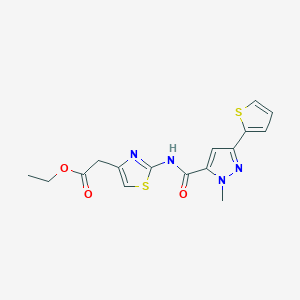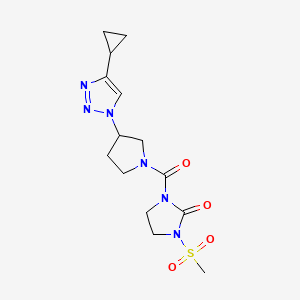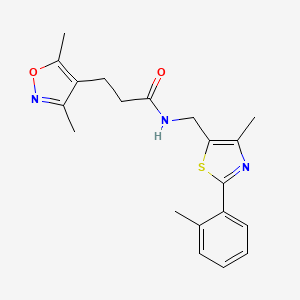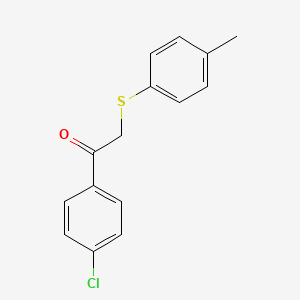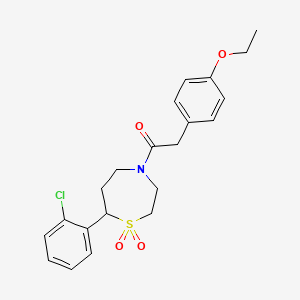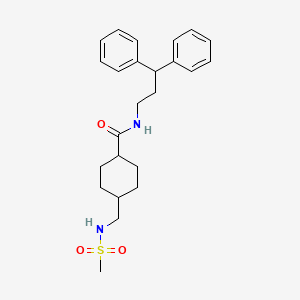
N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and optical activity.Applications De Recherche Scientifique
Catalytic Asymmetric Synthesis
One of the notable scientific research applications of compounds similar to N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is in catalytic asymmetric synthesis. A study by Wipf and Wang (2002) highlights the use of 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, which are bidentate ligands for metal-mediated catalytic asymmetric synthesis. They have been found particularly effective for the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess (Wipf & Wang, 2002).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives is another significant application. Özer et al. (2009) synthesized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them using techniques like elemental analyses, IR spectroscopy, and NMR spectroscopy. These compounds are significant for their structural and chemical properties (Özer et al., 2009).
Electrooxidation Studies
Another study by Cho et al. (1999) explored the electrooxidation of β-Dicarbonyl compounds using ceric methanesulfonate as a mediator. This research provides insights into the kinetics and spectroscopic studies of these reactions, which are crucial for understanding chemical reaction mechanisms (Cho et al., 1999).
Synthesis of Polyamides
Research by Liaw et al. (2001) focused on the synthesis and characterization of soluble cardo aromatic polyamides. These polyamides, which contain diphenylmethylene linkage and norbornyl group, show significant solubility and thermal stability, highlighting their potential use in various industrial applications (Liaw et al., 2001).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting or proposing future research directions or applications for the compound based on its properties and behavior.
Please consult with a chemistry professional or refer to scientific literature for accurate information. If you have access to a university or a public library, you might be able to find more information there. You could also try reaching out to the authors of scientific papers for more information. Remember to always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-30(28,29)26-18-19-12-14-22(15-13-19)24(27)25-17-16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,19,22-23,26H,12-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANFWECMQUZMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2819697.png)
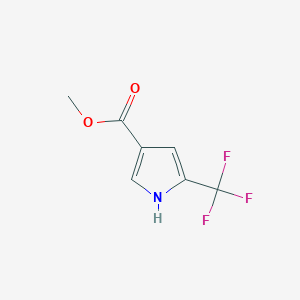
![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)
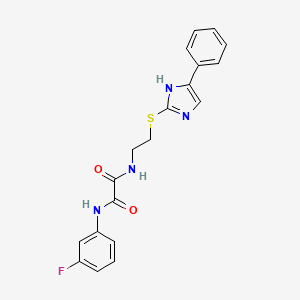
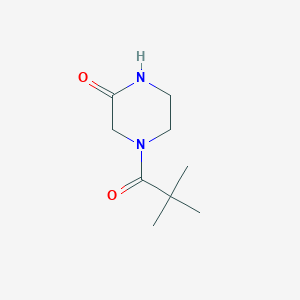
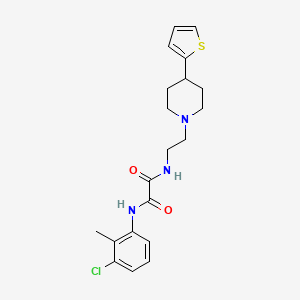
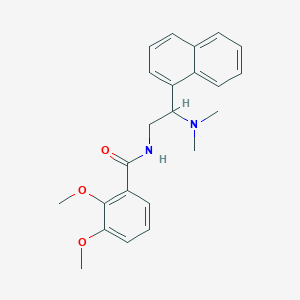
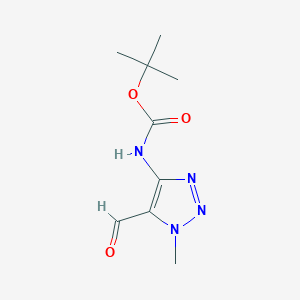
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
